molecular formula C8H12Cl2N2O B13672131 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride

Cat. No.: B13672131
M. Wt: 223.10 g/mol
InChI Key: QVDFWQKUHAUCLM-UHFFFAOYSA-N
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Description

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride is a chemical compound with the molecular formula C8H11Cl2N2O It is a derivative of pyridine and is known for its various applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex chemical entities .

Scientific Research Applications

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its pyridine ring structure allows it to interact with nucleic acids and proteins, influencing cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2-pyridinyl)ethanone dihydrochloride
  • 2-Amino-1-(4-methylpyridin-2-yl)ethanone dihydrochloride
  • 2-Amino-1-(6-chloropyridin-2-yl)ethanone dihydrochloride

Uniqueness

2-Amino-1-(6-methylpyridin-2-yl)ethanone dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H12Cl2N2O

Molecular Weight

223.10 g/mol

IUPAC Name

2-amino-1-(6-methylpyridin-2-yl)ethanone;dihydrochloride

InChI

InChI=1S/C8H10N2O.2ClH/c1-6-3-2-4-7(10-6)8(11)5-9;;/h2-4H,5,9H2,1H3;2*1H

InChI Key

QVDFWQKUHAUCLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CN.Cl.Cl

Origin of Product

United States

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